



# Application Notes and Protocols: Radiolabeling of N-Methylparoxetine for In Vivo Imaging

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Compound of Interest		
Compound Name:	N-Methylparoxetine	
Cat. No.:	B1679036	Get Quote

Audience: Researchers, scientists, and drug development professionals.

#### Introduction:

This document provides a detailed protocol for the radiolabeling of **N-methylparoxetine** with Carbon-11 ([11C]**N-methylparoxetine**), a radiotracer designed for in vivo imaging of the serotonin transporter (SERT) using Positron Emission Tomography (PET). **N-methylparoxetine** is a derivative of the selective serotonin reuptake inhibitor (SSRI) paroxetine.[1][2] Radiolabeling this compound allows for the non-invasive quantification and visualization of SERT density in the brain, which is of significant interest in neuroscience research and the development of novel therapeutics for psychiatric disorders such as depression and anxiety.[3][4] The protocol described herein is based on the well-established N-methylation of precursor molecules using [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]MeOTf), common methods in radiochemistry for synthesizing PET tracers.[5][6][7]

## **Quantitative Data Summary**

The following table summarizes typical quantitative data for the radiosynthesis of a comparable N-methylated serotonin transporter radiotracer, [11C]DASB, which serves as a benchmark for the expected outcomes of the [11C]N-methylparoxetine synthesis.



Parameter	Value	Reference
Radiochemical Yield (decay corrected)	42.8 ± 6.9% (using DMSO as solvent)	[8]
66.3 ± 6.9% (optimized automated procedure)	[9]	
Specific Activity (at end of synthesis)	26.7 ± 15.2 GBq/μmol	[8]
86.8 ± 24.3 GBq/μmol	[9]	
Total Synthesis Time	Approx. 30-45 minutes	[8][9][10]
Radiochemical Purity	> 95%	[10]

## **Experimental Protocols**Precursor and Reagent Preparation

The precursor for the radiolabeling reaction is paroxetine.

- Precursor: Paroxetine hydrochloride can be converted to the free base by dissolving in
  water, basifying with an appropriate base (e.g., sodium bicarbonate), and extracting with a
  suitable organic solvent (e.g., dichloromethane). The organic solvent is then evaporated to
  yield the paroxetine free base.
- Reagents: All solvents and reagents should be of high purity and anhydrous where necessary.
  - Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
  - [11C]Methyl Iodide ([11C]CH3I) or [11C]Methyl Triflate ([11C]MeOTf)
  - HPLC mobile phase: e.g., Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)
  - Sterile water for injection
  - Ethanol for formulation



### **Production of [11C]Methyl Iodide**

[11C]Carbon dioxide ([11C]CO2) is produced via the 14N(p, $\alpha$ )11C nuclear reaction in a cyclotron.[11][12] The [11C]CO2 is then converted to [11C]CH3I using a two-step, one-pot synthesis module.

- [11C]CO2 Trapping and Reduction: The [11C]CO2 is trapped in a solution of lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF). The mixture is heated to reduce [11C]CO2 to [11C]methanol.
- Iodination: Hydroiodic acid (HI) is added to the [11C]methanol intermediate, and the mixture is heated to produce [11C]CH3I. The volatile [11C]CH3I is then distilled and transferred to the reaction vessel containing the precursor.

### **Radiolabeling of Paroxetine**

This procedure should be performed in a shielded hot cell using an automated synthesis module.

- Precursor Preparation: Dissolve approximately 1 mg of paroxetine (free base) in 300  $\mu$ L of DMF or DMSO in a sealed reaction vessel.
- Radiomethylation Reaction: The gaseous [11C]CH3I is passed through the solution containing the paroxetine precursor at room temperature or with gentle heating (e.g., 80-100°C) for 3-5 minutes. The reaction progress can be monitored by radio-TLC.
- Quenching: After the reaction time, the reaction can be quenched by the addition of water or the HPLC mobile phase.

## Purification by High-Performance Liquid Chromatography (HPLC)

- Injection: The crude reaction mixture is injected onto a semi-preparative HPLC column (e.g., C18 reverse-phase).
- Elution: The product is eluted using an isocratic or gradient mobile phase (e.g., 40-60% acetonitrile in water with 0.1% TFA) at a flow rate of 4-6 mL/min. The retention time of



[11C]N-methylparoxetine will need to be determined using a non-radioactive N-methylparoxetine standard.

 Collection: The radioactive peak corresponding to [11C]N-methylparoxetine is collected in a sterile vial containing sterile water.

#### **Formulation**

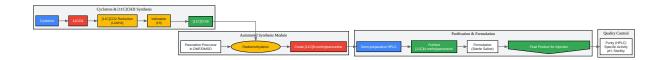
- Solvent Evaporation: The collected HPLC fraction is diluted with sterile water and passed through a C18 Sep-Pak cartridge to trap the product. The organic solvent is washed away with sterile water.
- Elution and Formulation: The [11C]**N-methylparoxetine** is eluted from the Sep-Pak cartridge with a small volume of ethanol. The solution is then diluted with sterile saline for injection to achieve a final ethanol concentration of less than 10%.
- Sterilization: The final product is passed through a 0.22 μm sterile filter into a sterile, pyrogen-free vial.

## **Quality Control**

- Radiochemical Purity: Determined by analytical HPLC. A small aliquot of the final product is
  injected onto an analytical C18 column, and the chromatogram should show a single major
  radioactive peak corresponding to [11C]N-methylparoxetine (>95% purity).
- Specific Activity: Calculated by dividing the total radioactivity of the product by the molar amount of N-methylparoxetine, which is determined by comparing the UV absorbance of the product peak on the analytical HPLC to a standard curve of known concentrations of non-radioactive N-methylparoxetine.
- pH: Should be within a physiologically acceptable range (typically 5.5-7.5).
- Residual Solvents: Gas chromatography (GC) can be used to determine the concentration of residual solvents (e.g., DMF, DMSO, ethanol) to ensure they are below acceptable limits.
- Sterility and Endotoxin Testing: Should be performed to ensure the final product is suitable for in vivo administration.



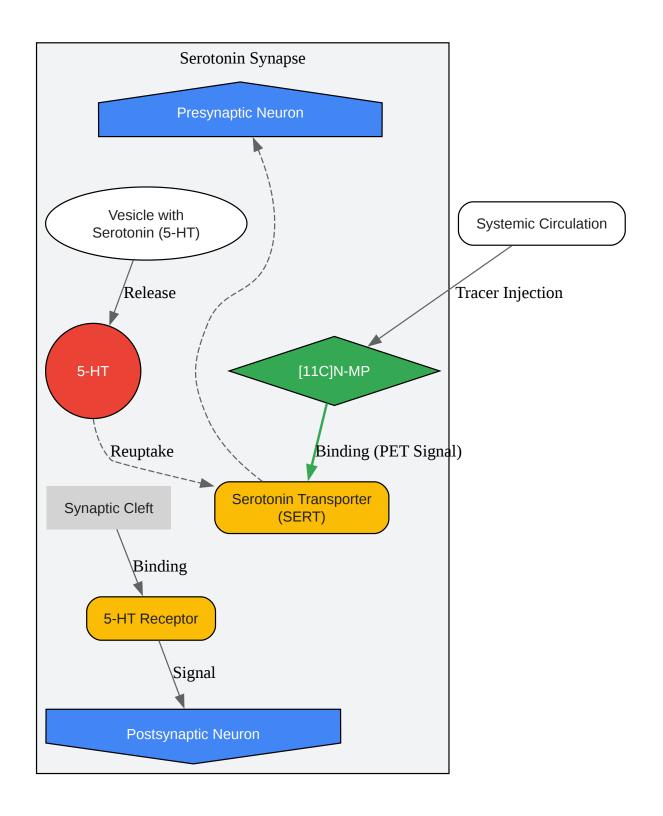
### **Visualizations**



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Caption: Experimental workflow for the radiosynthesis of [11C]N-methylparoxetine.





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Caption: Mechanism of [11C]N-methylparoxetine binding at the serotonin synapse.



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